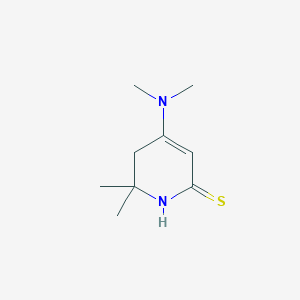
2(1H)-Pyridinethione, 4-(dimethylamino)-5,6-dihydro-6,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinethione, 4-(dimethylamino)-5,6-dihydro-6,6-dimethyl- is a heterocyclic compound that features a pyridine ring with a thione group and a dimethylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinethione, 4-(dimethylamino)-5,6-dihydro-6,6-dimethyl- typically involves the reaction of a pyridine derivative with a thione source under specific conditions. One common method involves the use of dimethylamine and a suitable pyridine precursor, followed by cyclization and thione formation. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinethione, 4-(dimethylamino)-5,6-dihydro-6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Applications De Recherche Scientifique
2(1H)-Pyridinethione, 4-(dimethylamino)-5,6-dihydro-6,6-dimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinethione, 4-(dimethylamino)-5,6-dihydro-6,6-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and other interactions, while the thione group can act as a nucleophile in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminopyridine: A similar compound with a dimethylamino group attached to a pyridine ring.
2-Mercaptopyridine: Contains a thione group attached to a pyridine ring.
N,N-Dimethyl-4-aminopyridine: Another derivative with a dimethylamino group on the pyridine ring
Propriétés
Numéro CAS |
59743-23-6 |
|---|---|
Formule moléculaire |
C9H16N2S |
Poids moléculaire |
184.30 g/mol |
Nom IUPAC |
4-(dimethylamino)-2,2-dimethyl-1,3-dihydropyridine-6-thione |
InChI |
InChI=1S/C9H16N2S/c1-9(2)6-7(11(3)4)5-8(12)10-9/h5H,6H2,1-4H3,(H,10,12) |
Clé InChI |
XMIVUKIYJUWUOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=CC(=S)N1)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-3-(4-Nitrophenyl)-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14618226.png)
![4-Hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14618228.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B14618230.png)
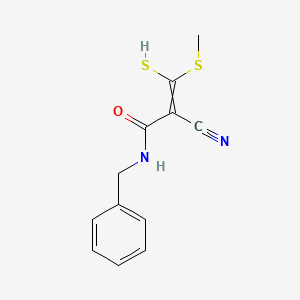
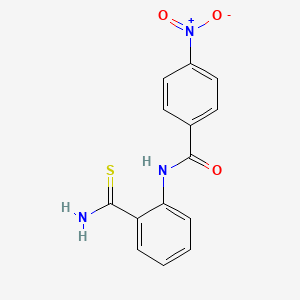
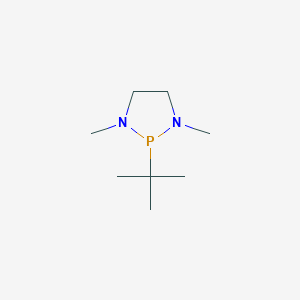
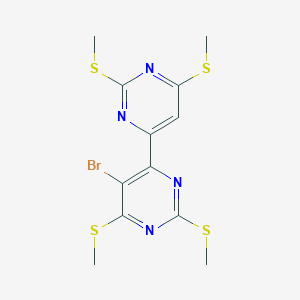
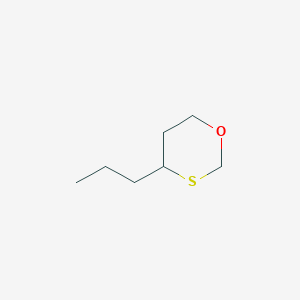
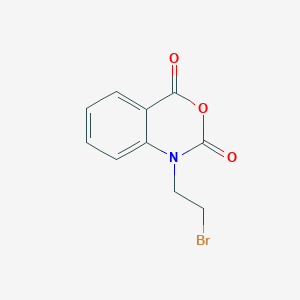
![1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14618281.png)
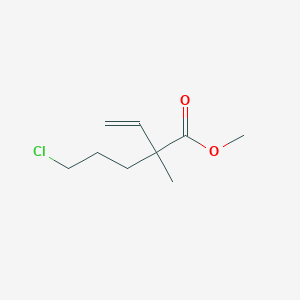
![2'-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14618289.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14618290.png)
![1-[2,4-Dimethoxy-6-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B14618307.png)
